molecular formula C9H5BrClN B1267708 4-Bromo-1-chloroisoquinoline CAS No. 66728-98-1

4-Bromo-1-chloroisoquinoline

Cat. No. B1267708
CAS RN: 66728-98-1
M. Wt: 242.5 g/mol
InChI Key: HRWILRGBDZGABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-chloroisoquinoline is a compound of interest due to its potential as an intermediate in the synthesis of a wide range of chemically and biologically active molecules. Its structure consists of a bromine and a chlorine atom substituted on the isoquinoline skeleton, which is a nitrogen-containing heterocycle resembling quinoline.

Synthesis Analysis

The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, closely related to 4-Bromo-1-chloroisoquinoline, has been achieved through the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene, formed in the presence of a rhodium catalyst. This process involves starting from readily available 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting a versatile approach to synthesizing halogenated isoquinolines (He et al., 2016).

Molecular Structure Analysis

The molecular structure of bromo- and chloroisoquinolines, including compounds like 4-Bromo-1-chloroisoquinoline, typically exhibits significant electronic effects due to the halogens. These effects influence the reactivity and interaction with nucleophiles and electrophiles, as indicated by studies on related molecules. The structure and reactivity suggest a basis for further chemical transformations (Wang et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 4-Bromo-1-chloroisoquinoline involves interactions that are typical for halogenated aromatics, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing various organic molecules, indicating the utility of 4-Bromo-1-chloroisoquinoline as a versatile intermediate in organic synthesis (Reisch & Gunaherath, 1993).

Scientific Research Applications

Reactions and Mechanisms

  • Substitution Reactions : 4-Bromo- or 4-chloroisoquinoline reacts with thiolate ion to yield 4-(methylthio)isoquinoline. The bromo substrate requires amide ion to react with thiomethoxide ion, highlighting an S RN 1 mechanism (Zoltewicz & Oestreich, 1991).

  • Diverse Reaction Pathways : Depending on the halogen present, 4-X-isoquinolines undergo a Chichibabin-type reaction and an abnormal AE mechanism, forming diverse compounds like 1-amino-4-X-isoquinoline and 1-aminoisoquinoline. This emphasizes the role of halogens in altering reaction courses (Sanders, Dijk & Hertog, 2010).

Synthesis and Applications

  • Synthesis of Functionalized Compounds : The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines involves an intramolecular nucleophilic attack, forming bromonium ylides as key intermediates. This demonstrates its use in creating complex organic structures (He et al., 2016).

  • Precursor for Biologically Active Compounds : The compound serves as an intermediate in the synthesis of biologically active compounds like GSK2126458, illustrating its pharmaceutical relevance (Wang et al., 2015).

  • B-Raf Kinase Inhibitor Synthesis : A key step in synthesizing an inhibitor of B-Raf kinase involves coupling 4-bromo-1-chloroisoquinoline, showcasing its application in medicinal chemistry (Denni-Dischert et al., 2006).

  • Antitumor Agent Development : 4-Bromo-3-arylisoquinolines underwent radical cyclization to synthesize indenoisoquinolines for developing topoisomerase I inhibitors, highlighting its potential in cancer treatment research (Cho et al., 2007).

Safety And Hazards

4-Bromo-1-chloroisoquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWILRGBDZGABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332695
Record name 4-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloroisoquinoline

CAS RN

66728-98-1
Record name 4-Bromo-1-chloroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66728-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66728-98-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-chloroisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-chloroisoquinoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-chloroisoquinoline
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-chloroisoquinoline
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-chloroisoquinoline
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-chloroisoquinoline

Citations

For This Compound
14
Citations
MD Nair, MS Premila, FD Popp, FF Duarte… - Wiley Online Library
A large number of alkaloids and other natural products carry the isoquinoline skeleton. These natural products provide the basis for many intensive efforts towards the development of …
Number of citations: 0 onlinelibrary.wiley.com
D Denni-Dischert, W Marterer, M Bänziger… - … process research & …, 2006 - ACS Publications
… The central aryl building block 4-bromo-1-chloroisoquinoline (9) was regioselectively metalated with n-BuLi, transmetalated with ZnBr 2 , and coupled with 8 in the presence of catalytic …
Number of citations: 28 pubs.acs.org
AD Sercel, JP Sanchez… - Synthetic …, 2007 - Taylor & Francis
… A mixture of 65.4 g (270 mmol) of 4‐bromo‐1‐chloroisoquinoline (3a), 27.75 g (488 mmol) of 95% NaOMe, and 550 mL of anhydrous MeOH was stirred at reflux for 16 h at which time …
Number of citations: 13 www.tandfonline.com
R Nishikawa-Shimono, Y Sekiguchi, T Koami… - Bioorganic & medicinal …, 2012 - Elsevier
… Compound 33 was synthesized from commercially available 4-bromo-1-chloroisoquinoline (26), which was reacted with methyl 4-(cyanomethyl)benzoate in the presence of sodium …
Number of citations: 13 www.sciencedirect.com
R Saari, JC Törmä, T Nevalainen - Bioorganic & medicinal chemistry, 2011 - Elsevier
… was first oxidized to the corresponding N-oxide 35 with aqueous H 2 O 2 in the presence of Na 2 WO 4 and then treated with POCl 3 in DMF to give the 4-bromo-1-chloroisoquinoline 36…
Number of citations: 107 www.sciencedirect.com
Q Xie, Y Qu, G Wang, X Luo, D Zhang, H Zhou… - Dyes and …, 2022 - Elsevier
… These compounds were synthesized via Suzuki coupling reaction between 4-bromo-1-chloroisoquinoline and corresponding arylboronic acid with Pd(OAc) 2 as the catalyst in decent …
Number of citations: 0 www.sciencedirect.com
R Nishikawa-Shimono, Y Sekiguchi, T Koami… - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 15-46 was synthesized from commercially available 4-bromo-1-chloroisoquinoline (19), which was reacted with methyl 4-(cyanomethyl)benzoate in the presence of sodium …
Number of citations: 12 www.sciencedirect.com
K Qiao, L Wan, X Sun, K Zhang, N Zhu… - European Journal of …, 2016 - Wiley Online Library
A novel method for the regioselective C2‐chlorination of heterocyclic N‐oxides has been developed. PPh 3 /Cl 3 CCN were used as chlorinating reagents and the desired N‐…
M Acemoglu, M Baenziger, CM Krell… - … Couplings in Process …, 2003 - Wiley Online Library
… The key step in the synthesis of 5 is the Pd-catalyzed Negishi coupling of 4-bromo-1chloroisoquinoline (1) with triflate 2 to yield biaryl 3. This intermediate is transformed to the desired …
Number of citations: 6 onlinelibrary.wiley.com
K Miller-Moslin, S Peukert, RK Jain… - Journal of medicinal …, 2009 - ACS Publications
… Pd-catalyzed coupling of 4-bromo-1-chloroisoquinoline (49) with benzylzinc chloride afforded 50, which was then reacted under Buchwald−Hartwig amination conditions (23) with 7d to …
Number of citations: 123 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.